molecular formula C4H5ClN4 B091096 3-Chloro-6-hydrazinopyridazine CAS No. 17284-97-8

3-Chloro-6-hydrazinopyridazine

Cat. No. B091096
M. Wt: 144.56 g/mol
InChI Key: FXYQRYGWWZKUFV-UHFFFAOYSA-N
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Patent
US09328117B2

Procedure details

A mixture of 3,6-dichloropyridazine (20 g, 0.135 mol) and 20 mL of 80% hydrazine hydrate in 40 mL of ethanol was refluxed for 1 h. The reaction mixture was evaporated to dryness and the residue was recrystallized from benzene to give 3-chloro-6-hydrazinylpyridazine as a yellow solid (19 g, 96%). LRMS (M+H+) m/z: calcd 145.03; found 145.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[N:4][C:5](Cl)=[CH:6][CH:7]=1.O.[NH2:10][NH2:11]>C(O)C>[Cl:1][C:2]1[N:3]=[N:4][C:5]([NH:10][NH2:11])=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
ClC=1N=NC(=CC1)Cl
Name
Quantity
20 mL
Type
reactant
Smiles
O.NN
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from benzene

Outcomes

Product
Name
Type
product
Smiles
ClC=1N=NC(=CC1)NN
Measurements
Type Value Analysis
AMOUNT: MASS 19 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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